4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-2-27-17-7-5-16(6-8-17)22-19(24)15-3-9-18(10-4-15)28(25,26)23(13-11-20)14-12-21/h3-10H,2,11-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFTZCCACNROFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The bis(2-chloroethyl)sulfamoyl group is introduced through a sulfonation reaction, followed by the attachment of the ethoxyphenyl group via an etherification reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. Common industrial techniques include the use of automated reactors and advanced purification methods to ensure the consistency and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)sulfamoyl group to a simpler sulfide or thiol group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may offer advantages over existing treatments.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
Key Features :
- Structure: Benzamide core with bis(2-chloroethyl)amino and 2-aminophenyl groups.
- Activity : Potent HDAC1 inhibitor (IC₅₀ = 95.2 nM) with antiproliferative effects in A2780 and HepG2 cancer cells (IC₅₀ = 2.66 μM and 1.73 μM, respectively) .
- Mechanism : Combines HDAC inhibition (via benzamide) and DNA alkylation (via bis(2-chloroethyl) groups), leading to G2/M phase arrest and apoptosis .
Comparison :
- Structural Differences: The target compound replaces NA’s amino group with a sulfamoyl moiety and substitutes the 2-aminophenyl with a 4-ethoxyphenyl.
- Impact: The sulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or PD-L1) . Reduced HDAC selectivity is expected due to the absence of NA’s critical 2-aminophenyl zinc-binding group .
Sulfonamide Derivatives with Salicylamide/Anisamide Scaffolds
Key Examples :
Comparison :
- Structural Similarities : Both compounds feature sulfamoyl linkages and aromatic substituents.
- The ethoxy group may confer metabolic stability, as seen in fluorinated HDAC inhibitors (e.g., chidamide) .
Benzothiazol/Thiazol Derivatives
Key Examples :
Comparison :
- Structural Overlaps : Shared bis(2-chloroethyl)sulfamoyl and benzamide groups.
- Functional Differences :
Fluorinated and Chlorinated Benzamides
Key Examples :
Comparison :
- Halogen Effects: Fluorine improves metabolic stability (e.g., chidamide) but may reduce alkylating efficacy .
Pharmacokinetic and Toxicity Considerations
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound with notable potential in medicinal chemistry, particularly for its antitumor and antibacterial properties. The compound's structure features a bis(2-chloroethyl) sulfamoyl group, which is known for its reactivity and ability to form covalent bonds with biological macromolecules, potentially altering their function and influencing various biochemical pathways.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bis(2-chloroethyl) group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in cellular signaling pathways. This mechanism is similar to that observed in other alkylating agents used in cancer therapy.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that derivatives of bis(2-chloroethyl)sulfamoyl compounds can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from related studies:
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.
Antibacterial Activity
The antibacterial properties of this compound are also noteworthy. Similar sulfamoyl compounds have shown efficacy against resistant bacterial strains. The presence of the chloroethyl moiety enhances the ability of these compounds to penetrate bacterial membranes and disrupt cellular functions.
Case Studies
A study focusing on the antitumor effects of bis(2-chloroethyl) derivatives reported significant cytotoxicity against human cancer cell lines. For example, a related compound exhibited an IC50 value of 0.20–2.58 µM across different cell lines, indicating strong potential for clinical applications in oncology .
Another investigation into the mechanism of action revealed that these compounds could interfere with DNA replication and repair processes by forming adducts with nucleic acids, leading to increased cell death rates in tumor cells .
Comparison with Similar Compounds
The unique structural features of this compound set it apart from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide | Chloroethyl and sulfamoyl groups | Antitumor |
| 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | Chloroethyl and methoxy groups | Antibacterial |
| 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-thiazolyl)benzamide | Chloroethyl and thiazole groups | Anticancer |
The ethoxyphenyl group in our compound may enhance its reactivity and selectivity towards specific biological targets compared to others.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling bis(2-chloroethyl)sulfamoyl chloride with N-(4-ethoxyphenyl)benzamide under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Critical parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric precision to minimize impurities like unreacted sulfamoyl chloride . Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., DMAP for acyl transfer) can improve yields .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Structural confirmation requires a combination of:
- X-ray crystallography for absolute configuration determination (as seen in analogous sulfonamide derivatives ).
- NMR spectroscopy : H/C NMR to verify the presence of the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons) and bis(2-chloroethyl) groups (δ ~3.6–3.8 ppm for CHCl) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should include:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) to assess antiproliferative potential, given structural similarities to sulfonamide-based kinase inhibitors .
- Antimicrobial susceptibility testing (e.g., MIC determination against Gram-positive/negative bacteria) due to the chloroethyl groups’ electrophilic reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values across studies)?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity or incubation time differences). Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH recommendations for cytotoxicity testing .
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorometric kinase assays) if cellular activity is inconsistent .
- Metabolic stability assessment : Use liver microsomes to rule out rapid degradation skewing results .
Q. What computational approaches are suitable for studying the reaction mechanism of sulfamoyl group transfer?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the nucleophilic attack of the benzamide nitrogen on the sulfamoyl chloride electrophile to identify transition states and activation barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., dichloromethane vs. THF) .
- QM/MM hybrid methods : Study enzyme-catalyzed sulfamoylation if investigating biocatalytic routes .
Q. How can impurities in scaled-up syntheses be profiled and mitigated?
- Methodological Answer :
- HPLC-PDA/MS : Identify byproducts (e.g., hydrolyzed sulfamoyl intermediates) and optimize purification via flash chromatography (silica gel, gradient elution) .
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading) for impurity suppression .
- Crystallization studies : Explore solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystalline purity .
Q. What advanced techniques validate target engagement in medicinal chemistry studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., carbonic anhydrase isoforms common to sulfonamides) .
- Cryo-EM/X-ray co-crystallography : Resolve compound-protein complexes to confirm binding modes .
- Chemical Proteomics : Use photoaffinity labeling with a radiolabeled analog to identify off-target interactions .
Methodological Notes
- References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica , Bioorg. Med. Chem. Lett. ) and databases like PubChem .
- Data Reproducibility : Cross-validate spectral data with NIST Chemistry WebBook and ensure synthetic protocols include detailed kinetic parameters (e.g., reaction half-life) .
- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic or reactive intermediates (e.g., chloroethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
